6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZLBFRATXZHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The structure incorporates multiple functional groups, including a pyrimidine ring, a pyranone moiety, and an iodobenzoate group, which are critical for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Ring | Contributes to the compound's reactivity and potential interactions with biological targets. |
| Pyranone Moiety | Involved in various chemical reactions, enhancing the compound's versatility. |
| Iodobenzoate Group | May enhance lipophilicity, improving cell membrane permeability. |
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The thioether linkage and the pyrimidine moiety are essential for binding at active sites, which may modulate enzymatic activities. Additionally, the iodobenzoate group could facilitate enhanced cellular uptake.
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. Here are some key findings related to the biological activity of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate:
- Antimicrobial Activity : Compounds in this class have shown promising antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of pyranones against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives similar to 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antibacterial properties .
Case Study 2: Anticancer Activity
In vitro assays were conducted using human breast cancer cell lines (MCF7). The compound showed an IC50 value of approximately 15 µM after 48 hours of exposure, indicating potent cytotoxicity compared to control groups .
Research Findings
Recent studies have highlighted the following aspects regarding the biological activity of this compound:
Comparison with Similar Compounds
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl Cinnamate
- Substituent: Cinnamate (phenylpropenoate) ester.
- Key Differences : The cinnamate group increases lipophilicity (predicted LogP ≈ 3.2) compared to the 2-iodobenzoate (predicted LogP ≈ 2.8). This may enhance membrane permeability but reduce aqueous solubility .
- Biological Relevance : Cinnamate derivatives are often explored for antimicrobial and anti-inflammatory activity. The absence of iodine in this analog likely diminishes halogen bonding, altering target binding profiles .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
- Substituent: 4-Methoxyphenoxy and benzoate groups.
- Key Differences: The methoxyphenoxy moiety introduces hydrogen-bonding capacity and electron-donating effects, contrasting with the electron-withdrawing iodine in the target compound. This analog’s molecular weight (MW: ~342 g/mol) is lower than the iodinated compound (MW: ~455 g/mol), impacting solubility and diffusion rates .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Substituent : Thietane-3-yloxy and ethyl acetate groups.
- Key Differences : The thietane ring introduces conformational rigidity and sulfur-based reactivity. Unlike the iodobenzoate group, this compound’s ester side chain may improve metabolic stability but reduce target specificity .
- Synthesis Insights : Synthesized via nucleophilic substitution, analogous methods could apply to the target compound’s pyrimidine-thioether linkage .
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-Methoxybenzoate (BI64340)
- Substituent : 3-Methoxybenzoate.
- Key Differences: The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-deficient 2-iodobenzoate. ~5 µg/mL for the iodinated analog) .
- Therapeutic Potential: Methoxybenzoates are common in kinase inhibitors, suggesting BI64340 may target enzymatic pathways distinct from the iodine-enhanced analog .
Tabulated Comparison of Key Properties
Q & A
Q. What are the key challenges in synthesizing 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the preparation of pyrimidine and pyran intermediates, followed by coupling with the iodobenzoate group. Key challenges include regioselective thioether bond formation and maintaining stability of the iodobenzoate moiety. Optimization requires precise control of temperature (e.g., 60–80°C for nucleophilic substitution), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine for deprotonation). Continuous flow reactors may enhance scalability by improving heat and mass transfer .
Q. How is the purity and structural integrity of this compound verified during synthesis?
Analytical techniques such as HPLC (for purity >95%), - and -NMR (to confirm regiochemistry of the thioether bond), and high-resolution mass spectrometry (HRMS) are critical. For example, the methylpyrimidinyl-thiomethyl group’s integration in -NMR and the carbonyl resonance in -NMR (170–175 ppm) validate structural integrity. TLC with iodine staining monitors reaction progress .
Q. What spectroscopic methods are used to characterize this compound’s molecular structure?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at 1680–1720 cm, C-I stretch at 500–600 cm).
- NMR spectroscopy resolves the pyran ring’s deshielded protons (δ 6.5–7.5 ppm) and the iodobenzoate aromatic signals (δ 7.8–8.2 ppm).
- X-ray crystallography (if crystals are obtainable) confirms spatial arrangement, particularly the sulfur-methylpyrimidine linkage .
Advanced Research Questions
Q. How does the iodine substituent in the benzoate group influence biological activity compared to fluoro or methoxy analogs?
The iodine atom enhances electrophilicity and steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., kinases or DNA topoisomerases). Comparative studies with fluorobenzoate derivatives () show that iodine’s higher atomic radius may increase target affinity but reduce solubility. Computational docking (e.g., AutoDock Vina) can predict binding modes, while SPR assays quantify affinity differences .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies may arise from cell-line-specific sensitivity or off-target effects. Methodological solutions include:
- Dose-response profiling across multiple cell lines (e.g., NCI-60 panel).
- Target deconvolution using siRNA knockdown or CRISPR-Cas9 screens to identify primary molecular targets.
- Metabolomic profiling to assess downstream pathway modulation (e.g., NF-κB for anti-inflammatory activity vs. caspase-3 for apoptosis) .
Q. How can computational modeling predict this compound’s reactivity and metabolic stability?
- DFT calculations (Gaussian 09) optimize ground-state geometry and predict sites for electrophilic attack (e.g., sulfur in the thioether bond).
- ADMET prediction tools (e.g., SwissADME) estimate metabolic liabilities, such as CYP450-mediated oxidation of the pyran ring.
- MD simulations (GROMACS) assess binding kinetics to targets like HMG-CoA reductase or TLR8 .
Q. What strategies improve the compound’s bioavailability given its low aqueous solubility?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated pyran-OH) to enhance permeability.
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to increase circulation time.
- Co-crystallization : Pair with co-formers (e.g., cyclodextrins) to improve dissolution rates .
Methodological Case Studies
Case Study: Designing a SAR Study for Pyrimidine-Thioether Derivatives
- Step 1 : Synthesize analogs with halogen (F, Cl, Br), methoxy, or nitro substituents on the benzoate ring.
- Step 2 : Test inhibitory activity against EGFR kinase (IC determination via fluorescence polarization).
- Step 3 : Correlate electronic (Hammett σ values) and steric (Taft parameters) properties with activity.
- Outcome : Iodine’s +M effect may enhance π-stacking with kinase active sites, but steric hindrance could reduce potency in crowded binding pockets .
Case Study: Resolving Regioselectivity in Thioether Bond Formation
- Problem : Competing S-alkylation at pyrimidine N1 vs. C2 positions.
- Solution : Use bulky bases (e.g., DBU) to favor deprotonation at the less hindered C2-thiol. Monitor reaction progress via -NMR (disappearance of SH proton at δ 3.5–4.0 ppm) .
Contradictory Data Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
Variability may stem from:
- Cell membrane permeability differences : Use logP (calculated: ~3.5) to assess lipid bilayer penetration.
- Redox microenvironment : The iodobenzoate group may undergo reductive dehalogenation in hypoxic tumor cells, altering activity.
- Assay conditions : Viability assays (MTT vs. ATP luminescence) may yield conflicting IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
